molecular formula C9H8FNO2 B13309508 1-(5-Fluoropyridin-2-yl)butane-1,3-dione

1-(5-Fluoropyridin-2-yl)butane-1,3-dione

Cat. No.: B13309508
M. Wt: 181.16 g/mol
InChI Key: UCJPPBCJCNKRQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through esterification followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)butane-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated pyridine moiety makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyridin-2-yl)butane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)butane-1,3-dione

InChI

InChI=1S/C9H8FNO2/c1-6(12)4-9(13)8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3

InChI Key

UCJPPBCJCNKRQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=NC=C(C=C1)F

Origin of Product

United States

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